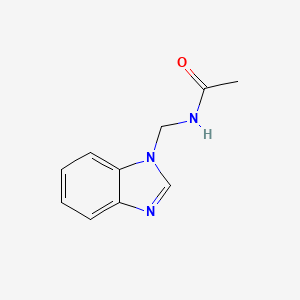

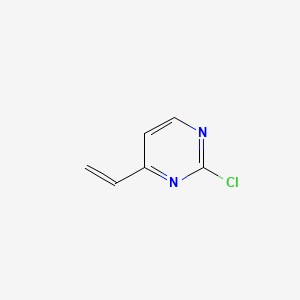

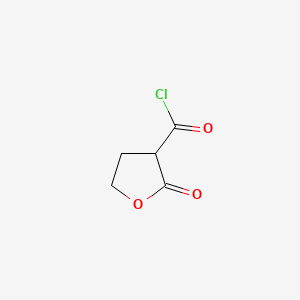

![molecular formula C22H31ClN2O2S B593260 2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride](/img/structure/B593260.png)

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrocloruro de RU-SKI 43 es un inhibidor potente y selectivo de la aciltransferasa de erizo (Hhat), con un valor de IC50 de 850 nM . Este compuesto es conocido por su capacidad de inhibir la palmitoilación de Sonic Hedgehog N (ShhN) sin afectar otros procesos de acilación . El hidrocloruro de RU-SKI 43 ha mostrado una actividad anticancerígena significativa, particularmente en células de cáncer de páncreas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de RU-SKI 43 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. La ruta sintética detallada es propietaria y generalmente involucra el uso de varios solventes orgánicos y reactivos en condiciones controladas .

Métodos de producción industrial: La producción industrial del hidrocloruro de RU-SKI 43 se lleva a cabo en condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguida de pasos de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de RU-SKI 43 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Generalmente involucran nucleófilos como aminas o tioles en condiciones suaves.

Reacciones de oxidación: A menudo se llevan a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Comúnmente involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados del hidrocloruro de RU-SKI 43 con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

El hidrocloruro de RU-SKI 43 tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres, particularmente el cáncer de páncreas.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a la vía de señalización de erizo.

Mecanismo De Acción

El hidrocloruro de RU-SKI 43 ejerce sus efectos inhibiendo la aciltransferasa de erizo, que es responsable de la palmitoilación de Sonic Hedgehog N (ShhN). Esta inhibición conduce a una reducción en la activación de Gli-1 a través de vías de señalización no canónicas independientes de Smoothened. Además, el hidrocloruro de RU-SKI 43 disminuye la actividad de las vías Akt y mTOR, contribuyendo a sus efectos anticancerígenos.

Compuestos similares:

Ciclopamina: Otro inhibidor de la vía de erizo, pero se dirige a Smoothened en lugar de la aciltransferasa de erizo.

Vismodegib: Un inhibidor de Smoothened utilizado en el tratamiento del carcinoma de células basales.

Sonidegib: Similar a Vismodegib, inhibe Smoothened y se utiliza para tratar el carcinoma de células basales avanzado.

Singularidad del hidrocloruro de RU-SKI 43: El hidrocloruro de RU-SKI 43 es único en su inhibición selectiva de la aciltransferasa de erizo, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización de erizo independientemente de Smoothened. Esta especificidad permite una investigación más dirigida y posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Cyclopamine: Another hedgehog pathway inhibitor, but it targets Smoothened rather than hedgehog acyltransferase.

Vismodegib: A Smoothened inhibitor used in the treatment of basal cell carcinoma.

Sonidegib: Similar to Vismodegib, it inhibits Smoothened and is used for treating advanced basal cell carcinoma.

Uniqueness of RU-SKI 43 Hydrochloride: RU-SKI 43 hydrochloride is unique in its selective inhibition of hedgehog acyltransferase, making it a valuable tool for studying the hedgehog signaling pathway independently of Smoothened. This specificity allows for more targeted research and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBKLHJLHRGJSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

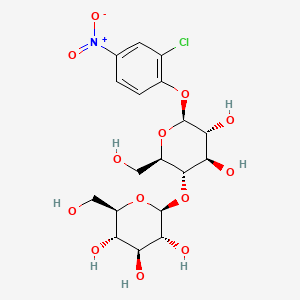

![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)

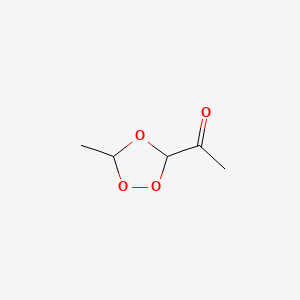

![2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine](/img/structure/B593183.png)

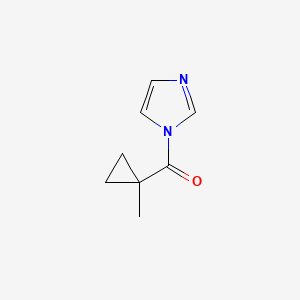

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)